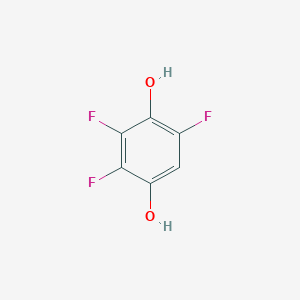
1,4-Benzenediol, 2,3,5-trifluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Benzenediol, 2,3,5-trifluoro- is an organic compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. This compound is characterized by the presence of three fluorine atoms and two hydroxyl groups attached to a benzene ring. The molecular formula for this compound is C6H3F3O2. It is a derivative of hydroquinone, where three hydrogen atoms are replaced by fluorine atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2,3,5-trifluoro- can be achieved through various methods. One common method involves the diazotization of 3,4-difluoroaniline followed by a reaction with fluoboric acid to form a diazonium salt. This intermediate is then subjected to high-temperature cracking to yield the desired trifluoro compound .
Industrial Production Methods
Industrial production of 1,4-Benzenediol, 2,3,5-trifluoro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction environments to achieve the desired product efficiently .
化学反应分析
Types of Reactions
1,4-Benzenediol, 2,3,5-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various catalysts are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Various substituted benzenediols depending on the reagents used.
科学研究应用
1,4-Benzenediol, 2,3,5-trifluoro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,4-Benzenediol, 2,3,5-trifluoro- involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
1,4-Benzenediol, 2,3,5,6-tetrafluoro-: Another fluorinated derivative of hydroquinone with four fluorine atoms.
Catechol (1,2-dihydroxybenzene): An isomer of benzenediol with hydroxyl groups in the ortho position.
Resorcinol (1,3-dihydroxybenzene): An isomer of benzenediol with hydroxyl groups in the meta position.
Uniqueness
1,4-Benzenediol, 2,3,5-trifluoro- is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions with other molecules. The presence of fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it valuable for various applications .
属性
CAS 编号 |
654-37-5 |
|---|---|
分子式 |
C6H3F3O2 |
分子量 |
164.08 g/mol |
IUPAC 名称 |
2,3,5-trifluorobenzene-1,4-diol |
InChI |
InChI=1S/C6H3F3O2/c7-2-1-3(10)4(8)5(9)6(2)11/h1,10-11H |
InChI 键 |
QGPNCAAQXZRRMR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1F)O)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


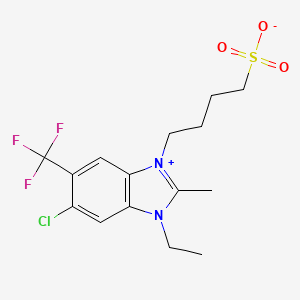
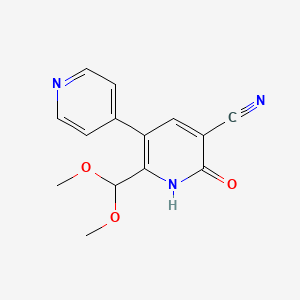
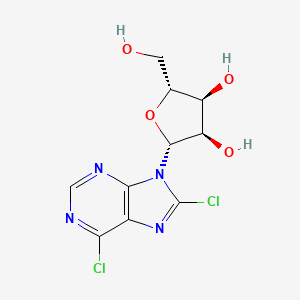
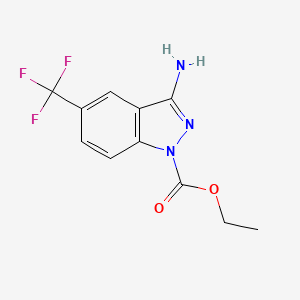
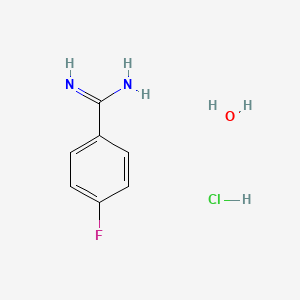
![2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B13414213.png)
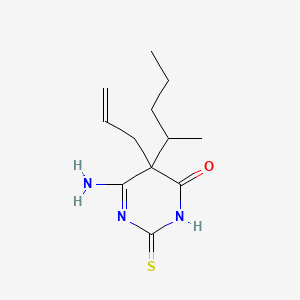
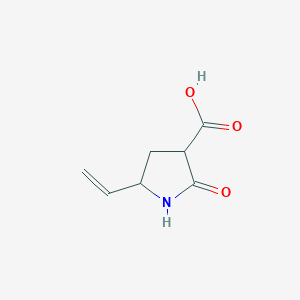
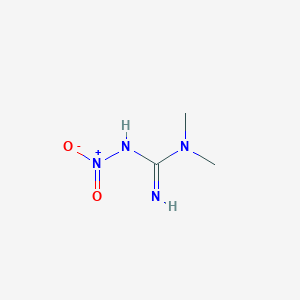
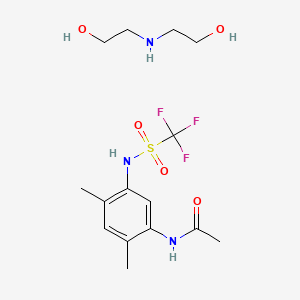
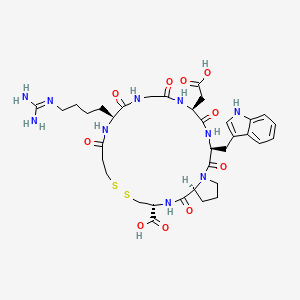
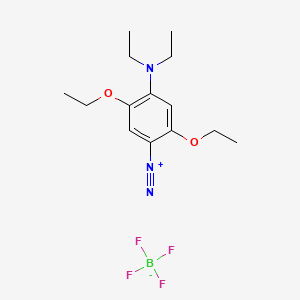
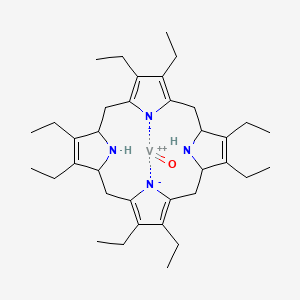
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one](/img/structure/B13414251.png)
